(5Z)-3-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
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Overview
Description
(5Z)-3-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a prop-2-en-1-yloxyphenyl group, and a sulfanylideneimidazolidinone core. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxyphenyl Group:
Synthesis of the Prop-2-en-1-yloxyphenyl Group: This step involves the formation of an allyl ether linkage to the phenyl ring, typically achieved through a Williamson ether synthesis using allyl bromide and a phenol derivative.
Construction of the Sulfanylideneimidazolidinone Core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazolidinone ring or the double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), bases (potassium carbonate).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidinone derivatives, saturated hydrocarbons.
Substitution: Halogenated phenyl derivatives, alkylated phenyl derivatives.
Scientific Research Applications
(5Z)-3-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-HYDROXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-3-(4-CHLOROPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
(5Z)-3-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-12-25-17-8-4-14(5-9-17)13-18-19(23)22(20(26)21-18)15-6-10-16(24-2)11-7-15/h3-11,13H,1,12H2,2H3,(H,21,26)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNWRHIOMGTZMC-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC=C)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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